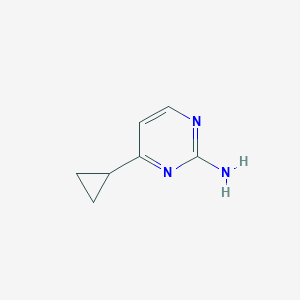
4-Cyclopropylpyrimidin-2-amin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylpyrimidin-2-amine is represented by the formula C7H9N3 . The InChI code for this compound is 1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) .Physical and Chemical Properties Analysis
4-Cyclopropylpyrimidin-2-amine is a solid at room temperature . It has a molecular weight of 135.17 . The boiling point is 338.8±35.0 C at 760 mmHg , and the melting point is 133-135 C .Wissenschaftliche Forschungsanwendungen
Synthese von unsymmetrisch tetrasubstituierten Pyrrolen
„4-Cyclopropylpyrimidin-2-amin“ kann zur Synthese von Pyrrolo[1,2-a]pyrimidinen verwendet werden, die von NH-Pyrrolen abgeleitet sind. Diese Verbindungen zeigen unerwartete zeitabhängige aggregationsinduzierte Emissionsverstärkung (AIEE)-Eigenschaften, was auf mögliche Anwendungen in optischen Materialien und Sensoren hindeutet .
Pharmazeutische Forschung
Pyrimidinderivate, einschließlich „this compound“, werden häufig auf ihre pharmazeutischen Eigenschaften untersucht. Sie können als Bausteine für verschiedene Medikamente dienen, da sie strukturell den Nukleotiden ähneln, die essentielle Bestandteile von DNA und RNA sind .
Organische Synthese
Diese Verbindung kann als Reagenz oder Zwischenprodukt in organischen Syntheseprozessen verwendet werden, um komplexere Moleküle zu erzeugen. Ihr Vorhandensein in einer Reaktion kann die Bildung spezifischer Strukturen oder Bindungen innerhalb eines Zielmoleküls beeinflussen .
Materialwissenschaften
Die einzigartigen Eigenschaften von „this compound“ könnten zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Stabilität oder Leitfähigkeit untersucht werden .
Katalyse
In der Katalyse könnte „this compound“ als Ligand oder Katalysatormodifikator wirken, um Reaktionsgeschwindigkeiten oder die Selektivität gegenüber gewünschten Produkten zu beeinflussen .
Biochemische Forschung
Forscher können die Wechselwirkung dieser Verbindung mit biologischen Systemen wie Enzymen oder zellulären Rezeptoren untersuchen, um ihr biochemisches Verhalten und ihre potenziellen therapeutischen Wirkungen zu verstehen .
Landwirtschaftliche Chemie
Im Rahmen der landwirtschaftlichen Chemieforschung könnte „this compound“ auf seine Auswirkungen auf das Pflanzenwachstum oder als Bestandteil bei der Synthese von Agrochemikalien untersucht werden .
Analytische Chemie
Schließlich könnte es als Standard oder Reagenz in der analytischen Chemie verwendet werden, um andere Substanzen durch verschiedene analytische Techniken zu detektieren oder zu quantifizieren .
Safety and Hazards
4-Cyclopropylpyrimidin-2-amine is classified as harmful . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It is known that pyrimidine derivatives can act as nucleophiles . This suggests that 4-Cyclopropylpyrimidin-2-amine might interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, including nucleotide synthesis
Result of Action
Some pyrimidine derivatives have been found to have anti-proliferative activity against certain cancer cell lines
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
4-Cyclopropylpyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine/threonine protein kinases, which are crucial for cell cycle regulation and signal transduction pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-Cyclopropylpyrimidin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 4-Cyclopropylpyrimidin-2-amine can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Cyclopropylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it binds to the ATP-binding site of certain kinases, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity . This inhibition can lead to downstream effects on cellular processes such as cell division and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropylpyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyclopropylpyrimidin-2-amine remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro studies has revealed sustained inhibition of target enzymes, leading to prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Cyclopropylpyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
4-Cyclopropylpyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of 4-Cyclopropylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, influencing its localization and activity.
Subcellular Localization
4-Cyclopropylpyrimidin-2-amine exhibits specific subcellular localization patterns, which can affect its function. It has been observed to localize predominantly in the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments.
Eigenschaften
IUPAC Name |
4-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRWIOBLJDEDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391207 | |
| Record name | 4-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-15-9 | |
| Record name | 4-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)
![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)
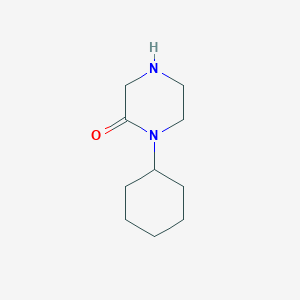



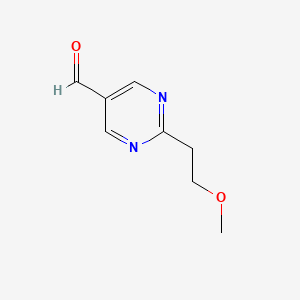


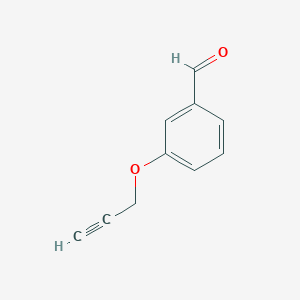
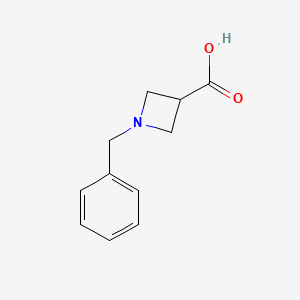
![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)

